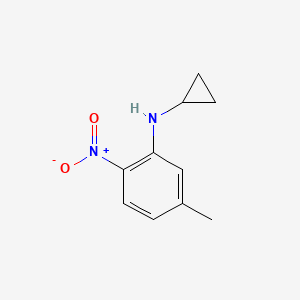

N-cyclopropyl-5-methyl-2-nitroaniline

Description

Properties

IUPAC Name |

N-cyclopropyl-5-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-2-5-10(12(13)14)9(6-7)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVHWJGLMCZVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N-cyclopropyl-5-methyl-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is explored for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopropyl-5-methyl-2-nitroaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often acting as an electron-withdrawing group that influences the compound's reactivity and binding affinity.

Comparison with Similar Compounds

N-cyclopropyl-5-methoxy-2-nitroaniline: Similar structure with a methoxy group instead of a methyl group.

N-cyclopropyl-2-nitroaniline: Lacks the methyl group at the 5-position.

Uniqueness: N-cyclopropyl-5-methyl-2-nitroaniline is unique due to the presence of both the cyclopropyl and methyl groups, which influence its chemical and biological properties differently compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Preparation Methods

Starting Material Preparation and Nitration

While direct literature on N-cyclopropyl-5-methyl-2-nitroaniline is limited, analogous compounds such as 5-chloro-2-nitroaniline have been synthesized via a three-step process involving formylation, nitration, and hydrolysis, as described in a Chinese patent (CN1182104C). This methodology can be adapted conceptually for 5-methyl derivatives.

- Formylation : Starting from 3-methylaniline (analogous to 3-chloroaniline in the patent), formylation with formic acid under azeotropic dehydration in inert organic solvents (e.g., toluene, chlorobenzene) at 70 °C yields 3-methylformylaniline.

- Nitration : Controlled nitration is performed at low temperatures (-5 to 10 °C) using nitrosonitric acid and diacetyl oxide, introducing the nitro group at the 2-position.

- Hydrolysis : The formyl group is hydrolyzed under reflux with 20-25% NaOH aqueous solution at 100-110 °C to yield 5-methyl-2-nitroaniline.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Formylation | 3-methylaniline + formic acid, inert solvent | 70 | 1-1.5 h × 2 | Not specified | Not specified |

| Nitration | Nitrosonitric acid + diacetyl oxide | -5 to 10 | 2-2.5 h | Not specified | Not specified |

| Hydrolysis | 20-25% NaOH aqueous solution | 100-110 | 1-1.5 h | 64-66 | 98-99 |

Note: These conditions are adapted from the analogous 5-chloro-2-nitroaniline synthesis patent.

N-Cyclopropylation of 5-methyl-2-nitroaniline

The N-cyclopropyl substitution can be achieved via nucleophilic substitution or reductive amination methods:

Nucleophilic substitution : Reacting 5-methyl-2-nitroaniline with cyclopropylamine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as acetonitrile or dimethylformamide at elevated temperatures (e.g., 100 °C) for extended periods (e.g., 10 hours) facilitates the substitution of the aniline nitrogen with the cyclopropyl group.

Reductive amination : Alternatively, the nitroaniline can be converted to the corresponding nitroaniline derivative bearing a suitable leaving group, then reacted with cyclopropylamine followed by catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) to reduce any intermediates to the desired amine.

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 5-methyl-2-nitroaniline + cyclopropylamine, K2CO3, MeCN | 100 | 10 h | Stirred under inert atmosphere |

| Catalytic hydrogenation | Pd/C catalyst, H2 (15 psi), MeOH | 25 | 10 h | Reduction of nitro to amine if needed |

This approach is inspired by procedures reported for related cyclopropylamino derivatives.

Research Findings and Optimization Data

The recent research on cyclopropylamino substitutions in nitroaromatic systems highlights:

- The importance of temperature control during nitration to avoid over-nitration or side products.

- The use of inert solvents such as toluene or chlorobenzene to facilitate azeotropic removal of water during formylation.

- The molar ratios for nitration are critical; typically, 1:1.3-1.5 molar ratio of aromatic amine to nitric acid with diacetyl oxide as a co-reagent ensures selective nitration.

- Yields for hydrolysis and nitration steps can range from 60-70% with purities exceeding 98%, indicating efficient process control.

- N-cyclopropylation yields are enhanced by using excess cyclopropylamine and prolonged heating under basic conditions.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Formylation | 3-methylaniline | Formic acid, inert solvent (toluene/chlorobenzene), azeotropic dehydration | 70 | 1-1.5 h × 2 | — | — | Molar ratio 1:1.4-1.5 (amine:formic acid) |

| 2 | Nitration | 3-methylformylaniline | Nitrosonitric acid, diacetyl oxide | -5 to 10 | 2-2.5 h | — | — | Molar ratio 1:1.3-1.5 (amine:HNO3) |

| 3 | Hydrolysis | 5-methyl-2-nitroformylaniline | 20-25% NaOH aqueous solution | 100-110 | 1-1.5 h | 64-66 | 98-99 | Reflux under basic conditions |

| 4 | N-cyclopropylation | 5-methyl-2-nitroaniline | Cyclopropylamine, K2CO3, MeCN | 100 | 10 h | — | — | Nucleophilic substitution |

| 5 | Catalytic hydrogenation (optional) | Nitro intermediate | Pd/C, H2 (15 psi), MeOH | 25 | 10 h | — | — | Reduction of nitro to amine if required |

Additional Notes and Considerations

- The nitration step is temperature sensitive; maintaining -5 to 10 °C avoids formation of undesired isomers or over-nitrated byproducts.

- The hydrolysis step requires careful control of base concentration and temperature to ensure complete removal of the formyl protecting group without decomposition.

- N-cyclopropylation benefits from inert atmosphere conditions to prevent oxidation of amines.

- Purification typically involves filtration, washing, and drying at 60-80 °C to achieve high purity products.

- Alternative synthetic routes may involve direct amination of halogenated nitroanilines with cyclopropylamine under palladium-catalyzed coupling conditions, though such methods require further optimization.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-cyclopropyl-5-methyl-2-nitroaniline in a laboratory setting?

- Methodological Answer : Synthesis typically involves nitration of the parent aniline derivative followed by cyclopropane substitution. For nitroanilines, nitration is performed under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent over-nitration. Cyclopropane groups can be introduced via nucleophilic substitution using cyclopropylamine under reflux in a polar aprotic solvent like DMF . Purity is ensured by recrystallization in methanol or ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- GC-MS : Fast GC methods with nitro-specific detectors (e.g., ECD) can resolve nitroaniline derivatives .

- NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms substituent positions, with characteristic shifts for nitro (-NO₂: δ 7.5–8.5 ppm) and cyclopropyl groups (δ 1.0–2.0 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify purity (>98%) .

Q. What solvents are suitable for dissolving this compound during experimental procedures?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) are effective. Avoid halogenated solvents (e.g., CH₂Cl₂) due to potential nitro group reactivity. Solubility data for analogous compounds (e.g., 5-chloro-2-nitroaniline) suggest 10–20 mg/mL in methanol at 25°C .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?

- Methodological Answer : Cross-validate using standardized reference spectra from NIST or CAS databases . For NMR discrepancies, compare with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. IR spectral mismatches (e.g., NO₂ stretching at 1520 cm⁻¹) may arise from hydration; dry samples under vacuum before analysis .

Q. What strategies optimize the cyclopropane ring stability in this compound under varying reaction conditions?

- Methodological Answer : Cyclopropane rings are sensitive to strong acids/bases. Use buffered conditions (pH 6–8) for reactions involving the nitro group. Steric protection via bulky substituents (e.g., methyl at position 5) reduces ring strain. Monitor degradation by TLC or HPLC, and store compounds at –20°C in amber vials to prevent photolytic cleavage .

Q. How should researchers design experiments to study the nitro group's reactivity in this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : React with H₂SO₄ (concentrated) to assess nitration/denitration pathways. Monitor by GC-MS for byproducts (e.g., aniline derivatives) .

- Basic Conditions : Treat with NaOH (1M) to study hydrolysis. Use UV-Vis spectroscopy (λmax ~400 nm for nitroso intermediates) to track kinetics .

- Control Experiments : Include deuterated analogs (e.g., D₂O) to isolate protonation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.